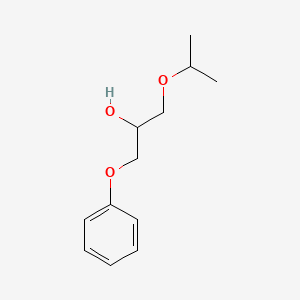
Ethyl 4-(aminomethyl)-5,6-dihydropyridine-1(2H)-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1(2H)-Pyridinecarboxylic acid, 4-(aminomethyl)-3,6-dihydro-, ethyl ester is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a pyridine ring, an aminomethyl group, and an ethyl ester functional group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1(2H)-Pyridinecarboxylic acid, 4-(aminomethyl)-3,6-dihydro-, ethyl ester can be achieved through several synthetic routes. One common method involves the reaction of 4-(aminomethyl)-3,6-dihydro-1(2H)-pyridinecarboxylic acid with ethanol in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide. The reaction typically proceeds under reflux conditions, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification reactions using automated reactors and continuous flow systems. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction efficiency and yield. The final product is often obtained through distillation and crystallization processes to ensure high purity.
化学反应分析
Types of Reactions: 1(2H)-Pyridinecarboxylic acid, 4-(aminomethyl)-3,6-dihydro-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed:
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
1(2H)-Pyridinecarboxylic acid, 4-(aminomethyl)-3,6-dihydro-, ethyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex pyridine derivatives and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmacological agent in the treatment of various diseases.
Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 1(2H)-Pyridinecarboxylic acid, 4-(aminomethyl)-3,6-dihydro-, ethyl ester involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The ester group can undergo hydrolysis to release the active carboxylic acid, which can interact with enzymes and receptors, modulating their activity.
相似化合物的比较
Pyridinecarboxylic acid derivatives: These compounds share the pyridine ring structure and exhibit similar chemical reactivity.
Aminomethyl-substituted pyridines: These compounds have an aminomethyl group attached to the pyridine ring, similar to 1(2H)-Pyridinecarboxylic acid, 4-(aminomethyl)-3,6-dihydro-, ethyl ester.
Ethyl esters of pyridinecarboxylic acids: These compounds have an ethyl ester functional group attached to the pyridine ring.
Uniqueness: 1(2H)-Pyridinecarboxylic acid, 4-(aminomethyl)-3,6-dihydro-, ethyl ester is unique due to the combination of its structural features, which confer specific chemical reactivity and potential biological activities. The presence of both the aminomethyl group and the ethyl ester functional group allows for diverse chemical modifications and applications in various fields.
属性
分子式 |
C9H16N2O2 |
|---|---|
分子量 |
184.24 g/mol |
IUPAC 名称 |
ethyl 4-(aminomethyl)-3,6-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C9H16N2O2/c1-2-13-9(12)11-5-3-8(7-10)4-6-11/h3H,2,4-7,10H2,1H3 |
InChI 键 |
MZCDCLMVCVIIOO-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)N1CCC(=CC1)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Phenol, 2-[(ethylimino)methyl]-](/img/structure/B13947291.png)



![4-[3-(3,5-Dibromo-2-methoxyphenyl)prop-2-enoylcarbamothioylamino]benzoic acid](/img/structure/B13947316.png)




![N-[2-Ethyl-6-(propan-2-yl)phenyl]methanimine](/img/structure/B13947353.png)
![2-Isopropyl-2-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B13947354.png)



